C24H20ClN3O3S3
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Overview
Description
1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate involves multiple steps. One of the key steps includes the reaction of 5-chloro-4-phenyl-2-thiophenecarboxylic acid with 2-(5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide , and a catalyst, such as triethylamine , to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: The compound C24H20ClN3O3S3 can undergo various types of chemical reactions, including:
- Oxidation : The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
- Reduction : The nitro groups can be reduced to amines.
- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and sodium periodate .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of amines.
- Substitution : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound C24H20ClN3O3S3 has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential use in drug development due to its unique structural features.
- Industry : Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which C24H20ClN3O3S3 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Methyl 5-chloro-4-phenyl-2-thiophenecarboxylate
- 2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Uniqueness: The uniqueness of C24H20ClN3O3S3 lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C24H20ClN3O3S3 |
---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C24H20ClN3O3S3/c1-31-17-8-6-15(7-9-17)12-18-14-26-23(33-18)27-21(29)10-11-28-22(30)20(34-24(28)32)13-16-4-2-3-5-19(16)25/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13- |
InChI Key |
MSADNUOBSXBVBZ-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |
Origin of Product |
United States |
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